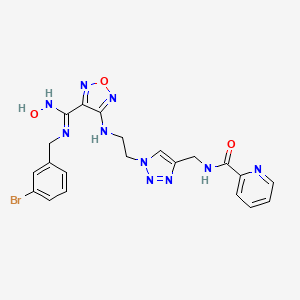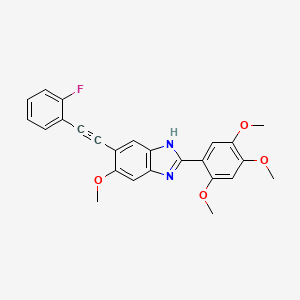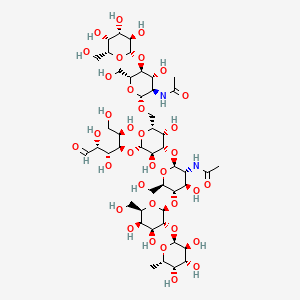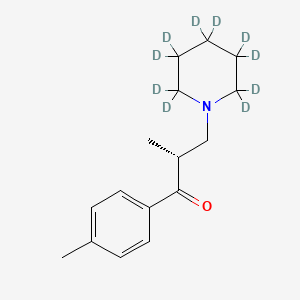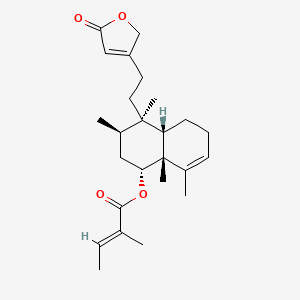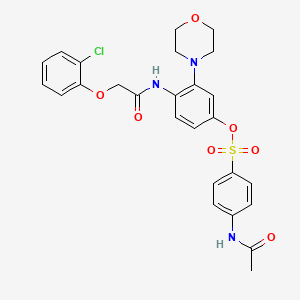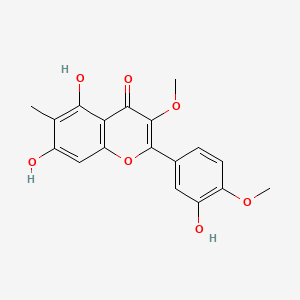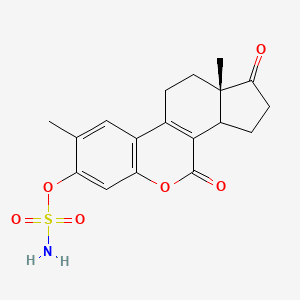
Smo-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smo-IN-2: is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including cell differentiation, proliferation, and tissue patterning. Dysregulation of the hedgehog signaling pathway has been implicated in several types of cancer, making this compound a valuable compound for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Smo-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an anthranilamide derivative, followed by various coupling and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Smo-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Smo-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the hedgehog signaling pathway in various cancer cell lines, particularly medulloblastoma.
Drug Development: It serves as a lead compound for developing new anticancer drugs targeting the smoothened protein.
Biological Studies: Researchers use this compound to investigate the role of the hedgehog signaling pathway in cell differentiation and tissue patterning.
Industrial Applications: this compound is utilized in the development of diagnostic tools and therapeutic agents for cancer treatment.
Wirkmechanismus
Smo-IN-2 exerts its effects by inhibiting the smoothened protein, a key component of the hedgehog signaling pathway. The inhibition of smoothened prevents the activation of downstream signaling molecules, such as the GLI family of transcription factors. This leads to the suppression of target gene expression involved in cell proliferation and survival. The molecular targets and pathways involved include the binding of this compound to the heptahelical bundle of smoothened, blocking its activity and preventing the transmission of hedgehog signals .
Vergleich Mit ähnlichen Verbindungen
Sonidegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Cyclopamine: A plant-derived steroidal alkaloid that inhibits smoothened by binding to its heptahelical bundle.
TAK-441: An orally active inhibitor of hedgehog signaling with potent antitumor activity.
Uniqueness of Smo-IN-2: this compound is unique due to its high potency and selectivity for the smoothened protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway with high specificity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C25H25F4N5O2 |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
4-fluoro-N-methyl-N-[1-[2-[(2-methylpyrazol-3-yl)amino]benzoyl]piperidin-4-yl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
DGYPDRAGFZNVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


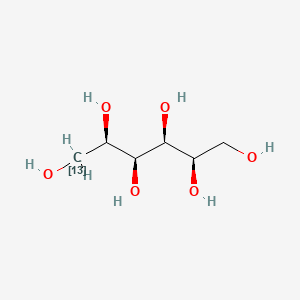


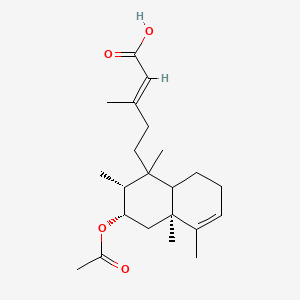

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
